(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate
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Overview
Description
®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of ®-tert-butyl 2-azetidinecarboxylate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the azetidine derivative.
Industrial Production Methods
On an industrial scale, the production of ®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce various esters or ethers.
Scientific Research Applications
®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play crucial roles in binding to these targets, facilitating various biochemical reactions. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile intermediate in drug development.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-azetidinecarboxylate: A precursor in the synthesis of ®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate.
2-(2-Hydroxyethyl)azetidine: A structurally similar compound with different functional groups.
Uniqueness
®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is unique due to its chiral nature and the presence of both hydroxyl and carboxylate groups. These features make it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-hydroxyethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQJCNOHZAGBFN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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